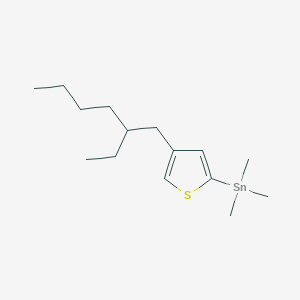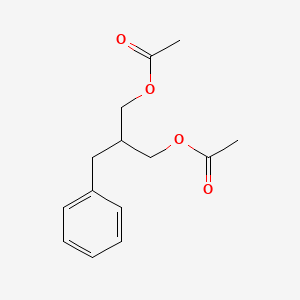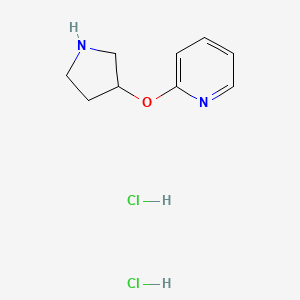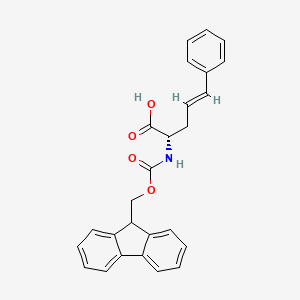
(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell . It is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency .
Synthesis Analysis
The compound can be synthesized by Stille polymerization . It is used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular formula of “this compound” is C15H28SSn, and it has a molecular weight of 359.16 .Chemical Reactions Analysis
This compound plays a crucial role in the sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical and Chemical Properties Analysis
Unfortunately, there is no available data on the physical and chemical properties such as appearance, melting point, and solubility of "this compound" .Scientific Research Applications
Cyclotrimerization of Vic-Bromostannylalkenes : A study by Borsato et al. (2002) demonstrated the successful use of copper(I) thiophen-2-carboxylate in the trimerization of bicyclic vic-bromotrimethyltin olefins. This process yields almost quantitative syn and anti tris-annelated benzenes, highlighting a potential application in organic synthesis (Borsato et al., 2002).
Electrochemical Preparation and Properties of Conjugated Polymers : Zhang et al. (2012) reported the electrochemical preparation of π-conjugated polymers that included units like bis-EDOT or bis-EDTT and various benzodifuranones. This research highlights the significance of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane in developing materials with potential applications in electronics and photonics (Zhang et al., 2012).
Synthesis of Conjugated Donor Molecules for Organic Solar Cells : Research by Zhang et al. (2017) involved synthesizing intermediate-sized donor molecules for organic solar cells. The study underscores the role of this compound in creating materials with specific electronic properties, crucial for photovoltaic applications (Zhang et al., 2017).
All-Polymer Solar Cells Performance Enhancement : Li et al. (2017) synthesized novel donor–acceptor copolymers for use in all-polymer solar cells. Their study demonstrates how variations in the structure of such compounds, potentially involving this compound, can influence photovoltaic properties and efficiency (Li et al., 2017).
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of a fluorinated benzothiadiazole as a structural unit for a polymer solar cell .
Mode of Action
It is likely involved in the formation of the fluorinated benzothiadiazole structure, contributing to the overall efficiency of the polymer solar cell .
Biochemical Pathways
It is known that the sulfone group can act as an electron-output site owing to its strong electron-withdrawing ability .
Result of Action
The result of the action of (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is the formation of a fluorinated benzothiadiazole structure, which is a key component in the construction of a polymer solar cell . The resulting polymer displayed high photocatalytic activities .
Future Directions
The compound has shown potential in the field of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers, which have shown high photocatalytic activities . This suggests that “(4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” could play a significant role in the development of efficient photocatalytic systems in the future.
Properties
IUPAC Name |
[4-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19S.3CH3.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;/h7,10-11H,3-6,9H2,1-2H3;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMJDIFCMAULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CSC(=C1)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








